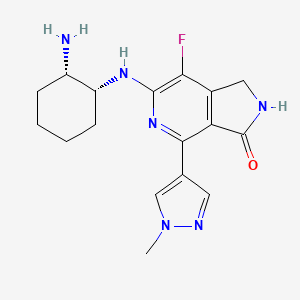
TAK-659
描述
米伐替尼是一种口服给药的、有效的、选择性的脾脏酪氨酸激酶 (Syk) 抑制剂。 它还对 FMS 样酪氨酸激酶 3 (FLT3) 表现出活性 。 Syk 是一种关键的信号蛋白,它激活 B 细胞淋巴瘤中的生存途径。 值得注意的是,弥漫性大 B 细胞淋巴瘤 (DLBCL) 的非生发中心 B 细胞样 (非 GCB) 或活化 B 细胞样 (ABC) 亚型高度依赖于 B 细胞受体通路和 Syk 信号传导以维持生存 .
准备方法
合成路线: 米伐替尼的特定合成路线在公共领域没有得到广泛的记录。 它是由武田药品工业株式会社作为一种小分子药物合成的。
工业生产: 关于工业规模生产方法的详细信息是专有的。 米伐替尼目前正处于针对各种适应症的临床 1 期试验阶段,包括卵巢癌、实体瘤、非霍奇金淋巴瘤和急性髓性白血病 [2, 3]。
化学反应分析
反应性: 米伐替尼的反应性涉及与 Syk 和 FLT3 激酶的相互作用。 它抑制它们的活性,从而破坏下游信号通路。
常用试剂和条件: 米伐替尼合成中使用的具体试剂和条件尚未公开。 它对 DLBCL 细胞系中 MYD88 和/或 CD79b 突变的效力表明其具有靶向相互作用。
主要产品: 米伐替尼主要抑制 Syk 和 FLT3 激酶,导致细胞生存和增殖的下游影响。
科学研究应用
肿瘤学: 研究其在复发/难治性 DLBCL、AML 和实体瘤中的疗效。
免疫学: 了解其对 B 细胞信号通路的影響。
药物开发: 探索其作为靶向疗法的作用。
作用机制
米伐替尼通过抑制 Syk 和 FLT3 激酶发挥其作用。 通过破坏这些途径,它干扰细胞生存和增殖。
相似化合物的比较
虽然详细的比较有限,但米伐替尼的独特性在于它对 Syk 和 FLT3 的双重抑制。 类似的化合物包括靶向特定途径的其他激酶抑制剂。
生物活性
TAK-659, also known as mivavotinib, is an investigational oral dual inhibitor targeting spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3). It has been primarily studied for its potential therapeutic effects in various hematological malignancies, particularly B-cell lymphomas such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). This article reviews the biological activity of this compound, highlighting its efficacy, safety profile, and mechanisms of action based on clinical trials and preclinical studies.
This compound functions by inhibiting SYK and FLT3 pathways, which are crucial in the signaling processes of B-cell receptor (BCR) and FLT3 receptor activation. The inhibition of these pathways can lead to reduced proliferation of malignant B-cells and modulation of the tumor microenvironment, including the reduction of immunosuppressive cell populations such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) .
Phase I Trials
Several Phase I studies have evaluated the safety, tolerability, and preliminary efficacy of this compound in patients with relapsed/refractory B-cell malignancies.
- Single-Agent Efficacy in DLBCL :
- Combination Therapy with R-CHOP :
-
Efficacy in Other Hematological Malignancies :
- Preclinical models have shown this compound's effectiveness against various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and pediatric acute lymphoblastic leukemia (ALL). In pediatric ALL patient-derived xenograft models, this compound exhibited low to moderate activity but significantly prolonged event-free survival in several cases .
Safety Profile
This compound has been generally well tolerated across studies. Common treatment-emergent adverse events (TEAEs) included:
These adverse effects were mostly asymptomatic and reversible upon discontinuation or dose adjustment.
Preclinical Studies
Preclinical investigations have provided insights into the biological activity of this compound:
- Inhibition of Tumor Growth :
- Immune Modulation :
Summary of Findings
The following table summarizes key findings from clinical studies on this compound:
| Study Type | Patient Population | Dosage | ORR (%) | CR (%) | Notable Adverse Effects |
|---|---|---|---|---|---|
| Phase I | Relapsed/Refractory DLBCL | 100 mg daily | 28 | 19 | Lymphopenia, infections |
| Phase I | High-risk DLBCL (naïve) | 60-100 mg daily | - | 92 | Lymphopenia, liver enzyme elevation |
| Preclinical | Pediatric ALL PDXs | 60 mg/kg daily | - | - | Well tolerated |
属性
IUPAC Name |
6-[[(1R,2S)-2-aminocyclohexyl]amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6O/c1-24-8-9(6-21-24)15-13-10(7-20-17(13)25)14(18)16(23-15)22-12-5-3-2-4-11(12)19/h6,8,11-12H,2-5,7,19H2,1H3,(H,20,25)(H,22,23)/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHOMTRKVMKCNE-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)NC4CCCCC4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)N[C@@H]4CCCC[C@@H]4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312691-33-0 | |
| Record name | Mivavotinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312691330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mivavotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16849 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MIVAVOTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QR88H79VX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















